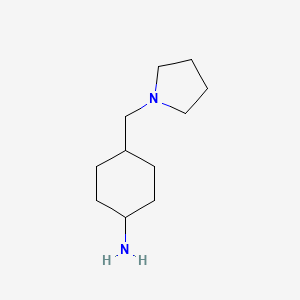

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Overview

Description

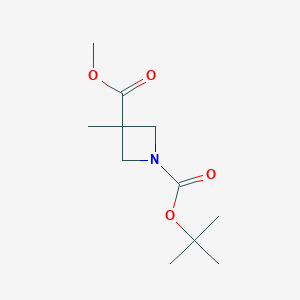

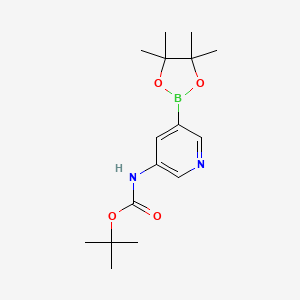

“Cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine” is a chemical compound with the molecular formula C11H22N2 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrrolidine, including compounds related to cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine, have been evaluated for anticancer activity. For instance, piperazine-2,6-dione derivatives, synthesized using various amines including pyrrolidine derivatives, displayed promising anticancer activity against multiple cancer cell lines such as breast, lung, and liver cancer cells (Sandeep Kumar et al., 2013).

Asymmetric Synthesis

This compound and related compounds have been used in asymmetric synthesis. A study demonstrated the use of a chiral lithium amide derived from a pyrrolidine-based compound in the highly enantioselective deprotonation of cyclopentene oxide derivatives (M. Asami et al., 1999).

Antimicrobial and Antifungal Properties

Monoterpene derivatives, including pyrrolidine derivatives, have shown significant antimicrobial and antifungal activities. For instance, a pyrrolidine derivative of carvotacetone demonstrated activity against Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus (Veronica M. Masila et al., 2020).

Organocatalysis

cis-4-Pyrrolidin-1-yl-L-proline, a compound closely related to this compound, has been utilized as a highly stereoselective organocatalyst for direct aldol reactions, showing significantly improved reactivity and selectivity compared to L-proline (Yu Wang et al., 2006).

Gastric Antiulcer Effects

The spatial arrangement of this compound derivatives has been linked to their pharmacodynamic effects, particularly in antiulcer applications. Research on the enantiomers of trapencaine, a related compound, revealed differences in their effectiveness against gastric damage, highlighting the importance of stereochemistry in medicinal applications (V. Nosál'ová et al., 2003).

Chemical Reactivity in Platinum(II) and Palladium(II) Complexes

This compound derivatives have been studied for their role in the chemical reactivity of platinum(II) and palladium(II) complexes. These complexes, particularly the cis-platinum derivatives, exhibited significant cytotoxicity against cancer cells, suggesting potential applications in chemotherapy (U. Kalinowska et al., 2009).

Future Directions

The future directions for research on “cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine” and similar compounds could involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h10-11H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJSSLUKZHVIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235743 | |

| Record name | Cyclohexanamine, 4-(1-pyrrolidinylmethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256276-46-6 | |

| Record name | Cyclohexanamine, 4-(1-pyrrolidinylmethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine](/img/structure/B1398721.png)

![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)

![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)

![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)

![5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1398735.png)